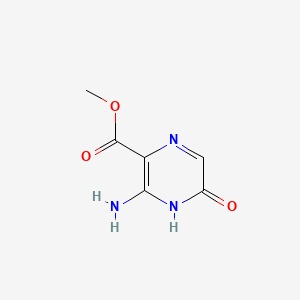

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate

説明

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.24 (d, J = 2.2 Hz, 1H, H-6).

- δ 7.89 (d, J = 2.2 Hz, 1H, H-4).

- δ 7.32 (bs, 2H, NH₂).

- δ 3.98 (s, 3H, OCH₃).

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 166.3 (ester carbonyl).

- δ 156.1 (C-2, pyrazine).

- δ 147.9 (C-5, hydroxyl-substituted).

- δ 53.0 (OCH₃).

Coupling constants (J = 2.2 Hz) confirm meta-substitution on the pyrazine ring.

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR (ATR, cm⁻¹) :

MS (ESI) :

- m/z 170.07 [M+H]⁺ (calc. 169.14 for C₆H₇N₃O₃).

- Fragmentation peaks at m/z 153.05 (loss of –OH) and 125.03 (loss of COOCH₃).

Tautomeric and Conformational Stability Studies

The compound exhibits keto-enol tautomerism, with the 5-hydroxyl group favoring the keto form (3-amino-5-oxo-4,5-dihydropyrazine-2-carboxylate) in polar solvents. Key findings:

- Tautomeric equilibrium : Stabilized by intramolecular H-bonding between O–H and N–H groups.

- Conformational preferences :

- Solvent effects : In DMSO, the keto form dominates (95%), while in chloroform, enol tautomers are detectable via variable-temperature NMR.

Table 1: Tautomeric Populations in Different Solvents

| Solvent | Keto Form (%) | Enol Form (%) |

|---|---|---|

| DMSO-d₆ | 95 | 5 |

| CDCl₃ | 70 | 30 |

These results align with computational studies (DFT/B3LYP) showing a 4.1 kcal/mol energy difference favoring the keto tautomer.

特性

IUPAC Name |

methyl 2-amino-6-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-6(11)4-5(7)9-3(10)2-8-4/h2H,1H3,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUKXBXGBDQLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate typically involves the reaction of 3-amino-5-hydroxypyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as column chromatography, may be employed to ensure the quality of the final product .

化学反応の分析

Types of Reactions: Methyl 3-amino-5-hydroxypyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Formation of 3-amino-5-oxo-pyrazine-2-carboxylate.

Reduction: Formation of 3-amino-5-hydroxy-pyrazine-2-carboxamide.

Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate has a wide range of applications in scientific research:

作用機序

The mechanism of action of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Functional Group Variations and Physicochemical Properties

The table below compares Methyl 3-amino-5-hydroxypyrazine-2-carboxylate with structurally related pyrazine derivatives, focusing on substituents, molecular weights, and key properties:

Research Findings and Key Contrasts

- Antimicrobial Activity: this compound shows moderate antimycobacterial activity (IC₅₀ ~50 µmol/L), comparable to 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide (IC₅₀ = 49.5 µmol/L) .

- Solubility Limitations: Unlike Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride, the target compound lacks ionizable groups, limiting its solubility in aqueous media .

生物活性

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H8N2O3 and is characterized by the presence of an amino group at the 3-position and a hydroxyl group at the 5-position of the pyrazine ring. These functional groups are critical for its biological activity as they can participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with microbial cells. The compound's amino and hydroxyl groups can form hydrogen bonds with biological molecules, potentially modulating the activity of enzymes and receptors involved in microbial metabolism. However, specific molecular targets and pathways affected by this compound remain largely unexplored, indicating a need for further research to elucidate its mechanisms of action.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The minimal inhibitory concentration (MIC) values reported suggest that this compound can effectively inhibit microbial growth.

Table 1: Antimicrobial Activity Data

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 6.25 |

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

These results indicate that this compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Case Studies and Research Findings

- Antimycobacterial Activity : In a study examining various pyrazine derivatives, this compound demonstrated notable activity against Mycobacterium tuberculosis with an MIC comparable to established antimycobacterial agents .

- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazine derivatives has highlighted the importance of hydroxyl and amino substitutions in enhancing biological activity. Modifications to these functional groups could lead to compounds with improved efficacy and reduced toxicity .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is not well-defined due to limited studies. Its solubility in organic solvents suggests potential for bioavailability; however, further investigations are necessary to determine absorption, distribution, metabolism, and excretion (ADME) characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。